3-Fluoro-6-methoxy-2-methylbenzaldehyde
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Overview
Description
3-Fluoro-6-methoxy-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 3-position, a methoxy group at the 6-position, and a methyl group at the 2-position. This compound is used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-methoxy-2-methylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 3-fluoro-2-methylphenol.
Methoxylation: The precursor undergoes methoxylation to introduce the methoxy group at the 6-position.
Formylation: The final step involves formylation to introduce the aldehyde group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-methoxy-2-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
Oxidation: 3-Fluoro-6-methoxy-2-methylbenzoic acid.
Reduction: 3-Fluoro-6-methoxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-6-methoxy-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methoxy-2-methylbenzaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The fluorine atom can influence the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-methoxybenzaldehyde
- 3-Fluoro-4-methoxybenzaldehyde
- 3-Fluoro-2-methylbenzaldehyde
Uniqueness
3-Fluoro-6-methoxy-2-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a methoxy group on the benzene ring can lead to unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9FO2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
3-fluoro-6-methoxy-2-methylbenzaldehyde |
InChI |
InChI=1S/C9H9FO2/c1-6-7(5-11)9(12-2)4-3-8(6)10/h3-5H,1-2H3 |
InChI Key |
SPSHKLVVUUNAJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C=O)OC)F |
Origin of Product |
United States |
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